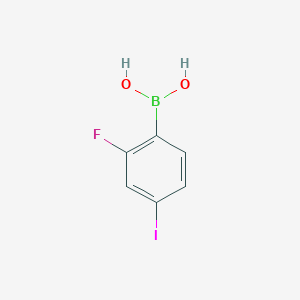

2-Fluoro-4-iodophenylboronic acid

説明

General Significance of Organoboron Compounds in Chemical Synthesis and Catalysis

Organoboron compounds, and specifically arylboronic acids, represent a cornerstone of modern organic synthesis. Their widespread use is largely attributed to their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is celebrated for its mild conditions and tolerance of a wide variety of functional groups, making it a powerful tool for constructing complex molecules such as pharmaceuticals and advanced materials. nih.gov The stability of arylboronic acids, which are often crystalline solids that can be handled in the presence of air and moisture, further enhances their practicality in synthetic chemistry. Beyond the Suzuki reaction, these compounds are also integral to other significant transformations, including the formation of carbon-heteroatom bonds.

Distinctive Features and Research Relevance of Halogenated Arylboronic Acids

The incorporation of halogens, such as fluorine and iodine, onto the arylboronic acid framework introduces valuable chemical diversity. Halogen atoms modulate the electronic properties of the molecule, which in turn influences the reactivity of the boronic acid group. This is a key consideration in designing synthetic strategies. Furthermore, the carbon-halogen bonds themselves act as reactive sites for subsequent chemical modifications. This allows for sequential, site-selective reactions, providing a pathway to complex, highly substituted aromatic compounds. The differing reactivity of various halogens (I > Br > Cl) in cross-coupling reactions offers an additional layer of synthetic control.

Specific Academic Research Focus on 2-Fluoro-4-iodophenylboronic Acid

This compound has emerged as a compound of significant interest within the family of halogenated arylboronic acids. Its unique substitution pattern, with a fluorine atom positioned ortho to the boronic acid and an iodine atom at the para position, makes it a versatile building block in organic synthesis. The ortho-fluorine can influence the reactivity of the boronic acid through steric and electronic effects, while the highly reactive carbon-iodine bond provides a prime location for further functionalization via cross-coupling reactions. This allows for a stepwise approach to constructing complex molecules, where the iodine can be selectively reacted while the boronic acid and fluorine remain available for subsequent transformations. This attribute is particularly valuable in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 374790-98-4 |

| Molecular Formula | C6H5BFIO2 |

| Molecular Weight | 265.82 g/mol |

| IUPAC Name | (2-fluoro-4-iodophenyl)boronic acid |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C |

| InChI Key | WLIKCRRAILNHLS-UHFFFAOYSA-N |

特性

IUPAC Name |

(2-fluoro-4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIKCRRAILNHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379066 | |

| Record name | 2-Fluoro-4-iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-98-4 | |

| Record name | B-(2-Fluoro-4-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374790-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Fluoro 4 Iodophenylboronic Acid in Catalytic Cycles

Lewis Acidity and Electrophilic Activation Mechanisms

Boronic acids, in general, are recognized as Lewis acids, capable of accepting electron pairs. nih.gov This characteristic is fundamental to their catalytic activity. The Lewis acidity of arylboronic acids can be tuned by the electronic nature of the substituents on the aromatic ring. nih.govnih.gov For 2-Fluoro-4-iodophenylboronic acid, the presence of both a fluorine and an iodine atom significantly influences its electronic properties and, consequently, its ability to activate other molecules.

Activation of Carboxylic Acids via Acyloxyborane Formation

A key electrophilic activation mechanism involves the reaction of the boronic acid with a carboxylic acid. This reaction proceeds through a dehydration process to form a mixed anhydride (B1165640) known as an acyloxyborane. This intermediate is significantly more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack. This activation strategy is central to direct amidation reactions where a carboxylic acid and an amine are coupled without the need for stoichiometric activating agents. nih.gov

The formation of the acyloxyborane intermediate is a critical step in the catalytic cycle. The Lewis acidic boron center of this compound coordinates to the carbonyl oxygen of the carboxylic acid, facilitating the departure of a water molecule. The efficiency of this step is influenced by the electronic properties of the arylboronic acid.

Activation of Carbonyl Electrophiles

The Lewis acidic nature of this compound also allows it to activate carbonyl electrophiles. The boron atom can coordinate to the oxygen atom of a carbonyl group (in aldehydes or ketones), increasing the partial positive charge on the carbonyl carbon. libretexts.org This activation makes the carbonyl group more susceptible to attack by nucleophiles. This mode of activation is crucial in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The interaction polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon. libretexts.org

Role of Ortho-Substituents in Catalytic Activity

The substituents at the ortho position to the boronic acid group play a profound role in modulating the catalyst's activity and selectivity. researchgate.netwikipedia.org In this compound, the ortho-fluoro group is of particular importance.

Steric and Electronic Effects on Reaction Rate

The ortho-fluoro and para-iodo substituents exert both steric and electronic effects that influence the reaction rate. researchgate.netnih.gov

Electronic Effects: The fluorine atom at the ortho position and the iodine atom at the para position are both electron-withdrawing groups. These substituents decrease the electron density on the boron atom, thereby increasing its Lewis acidity. nih.gov Enhanced Lewis acidity generally leads to a faster rate of reaction in processes where the boronic acid acts as a catalyst for electrophile activation. researchgate.net

Steric Effects: The "ortho effect" is a well-documented phenomenon in which a substituent at the ortho position can sterically influence the reactivity of a functional group. wikipedia.org In the context of this compound, the ortho-fluoro group can cause the boronic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This twisting can inhibit resonance between the boronic acid's empty p-orbital and the aromatic π-system, which can further enhance the Lewis acidity of the boron center. wikipedia.org However, the small size of the fluorine atom means this steric effect might be less pronounced compared to bulkier ortho-substituents. stackexchange.com

| Substituent Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| ortho-Fluoro | Strong -I (inductive) effect, increases Lewis acidity. nih.gov | Minor steric hindrance, may cause twisting of the boronic acid group. wikipedia.orgstackexchange.com | Enhances catalytic activity through increased Lewis acidity. researchgate.net |

| para-Iodo | -I effect, increases Lewis acidity. | No direct steric effect on the boronic acid group. | Contributes to the overall electron deficiency and Lewis acidity of the molecule. |

Proposed Reaction Pathways and Intermediates

Based on the activation mechanisms discussed, a general catalytic cycle for a reaction catalyzed by this compound, such as direct amidation, can be proposed.

Activation: The cycle begins with the reaction of this compound with a carboxylic acid to form an acyloxyborane intermediate and a molecule of water. This step is often facilitated by a dehydrating agent. nih.gov

Nucleophilic Attack: An amine then attacks the electrophilic carbonyl carbon of the acyloxyborane. The ortho-iodo substituent has been suggested to play a role as a hydrogen-bond acceptor in this step, potentially stabilizing the transition state. nih.gov

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the amide product and regenerating the this compound catalyst, which can then enter another catalytic cycle.

The efficiency of this cycle is dependent on the delicate balance of the electronic and steric properties imparted by the fluoro and iodo substituents.

Mechanistic Studies of Amide Bond Formation

Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, offering a green alternative to traditional methods that often require stoichiometric activating agents. rsc.orgsigmaaldrich.com The catalytic cycle, as proposed in several studies, involves the formation of key intermediates that are influenced by the nature of the boronic acid catalyst. rsc.orgresearchgate.netrsc.org

Theoretical calculations and experimental studies suggest that the catalytic cycle for arylboronic acid-catalyzed amidation initiates with the reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.orgresearchgate.net This step is kinetically facile but often thermodynamically unfavorable, necessitating the removal of water to drive the equilibrium forward. rsc.orgresearchgate.net The presence of molecular sieves is therefore crucial for the success of these reactions. acs.org

The acyloxyboronic acid intermediate then reacts with the amine to form a tetracoordinate acyl boronate. The subsequent cleavage of the C-O bond within this intermediate is considered the rate-determining step of the reaction, leading to the formation of the amide and regeneration of the boronic acid catalyst. rsc.orgresearchgate.net

The substituents on the aryl ring of the boronic acid play a critical role in modulating catalytic activity. While electron-withdrawing groups are generally expected to enhance the Lewis acidity of the boron atom and thus accelerate the reaction, studies on ortho-halophenylboronic acids have revealed a more complex picture. rsc.org Specifically, ortho-iodophenylboronic acid has demonstrated high catalytic activity, which is attributed to a combination of steric effects and favorable orbital interactions between the iodine and boron atoms. rsc.orgacs.org In the case of this compound, the ortho-fluoro group significantly enhances the Lewis acidity of the boron, while the para-iodo group's electronic and steric contributions further modulate the catalyst's reactivity. Some research has indicated that, contrary to initial expectations, electron-donating substituents can also be beneficial, suggesting a delicate balance of factors governs catalytic efficiency. acs.org

Table 1: Postulated Effects of Substituents on the Catalytic Activity of Arylboronic Acids in Amidation

| Substituent Position | Substituent Type | Postulated Effect on Catalytic Activity | Rationale |

| ortho | Electron-withdrawing (e.g., Fluoro) | Increase | Enhances Lewis acidity of the boron center. |

| ortho | Bulky Halogen (e.g., Iodo) | Increase | Steric effects and potential orbital interactions with the boron atom can stabilize transition states. rsc.org |

| para | Electron-donating | Can be favorable | May influence the stability of key intermediates or transition states through electronic effects. acs.org |

| para | Electron-withdrawing | Variable | Can influence the overall electronic nature of the catalyst. |

Formation and Reactivity of Boron Enolates

Boron enolates are versatile intermediates in organic synthesis, particularly in stereoselective aldol (B89426) reactions. youtube.com They are typically formed by the reaction of a ketone or other carbonyl compound with a boron source, such as a dialkylboron triflate, in the presence of a base. youtube.com The geometry of the resulting boron enolate is crucial in determining the stereochemical outcome of subsequent reactions.

While specific studies on the formation of boron enolates directly from this compound are not prevalent, the general principles of boron enolate chemistry can be applied. The Lewis acidic nature of the boron atom in this compound, enhanced by the ortho-fluoro substituent, would facilitate its interaction with the carbonyl oxygen of a ketone. youtube.com Following this coordination, a base would be required to deprotonate the α-carbon, leading to the formation of the boron enolate.

The reactivity of the resulting enolate would be influenced by the electronic properties of the 2-fluoro-4-iodophenyl group. The electron-withdrawing nature of the substituents would likely decrease the nucleophilicity of the enolate's α-carbon compared to enolates derived from less electron-deficient boronic acids. This modulation of reactivity could be harnessed for specific synthetic applications where a less reactive, more selective enolate is desired.

Kinetic and Thermodynamic Aspects of Catalysis

Reaction Order with Respect to Catalyst and Substrate

Kinetic studies of boronic acid-catalyzed amidation reactions have provided valuable insights into the reaction mechanism. Preliminary investigations have shown a first-order dependence on the concentration of the boronic acid catalyst. nih.gov This finding is consistent with a catalytic cycle where either a monomeric or a dimeric form of the active catalyst is involved, as long as its aggregation state remains constant throughout the reaction. nih.gov

Interestingly, some studies have observed that an excess of the carboxylic acid substrate can lead to catalyst inhibition. nih.gov This suggests the formation of off-cycle species, such as an ammonium (B1175870) carboxylate salt or a dimeric catalyst-substrate adduct, that are catalytically inactive. nih.gov

Table 2: Summary of Kinetic Observations in Boronic Acid-Catalyzed Amidation

| Parameter | Observation | Implication |

| Catalyst Concentration | First-order dependence | The active catalyst is likely a monomeric or stable dimeric species. nih.gov |

| Carboxylic Acid Concentration | Potential for inhibition at high concentrations | Formation of inactive off-cycle complexes. nih.gov |

Catalytic Applications of 2 Fluoro 4 Iodophenylboronic Acid in Complex Organic Transformations

Catalytic Amide Bond Formation

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, as amides are fundamental components of peptides, proteins, and numerous pharmaceuticals. Traditional methods for amide synthesis often require harsh conditions and the use of stoichiometric activating agents, leading to significant waste. The development of catalytic direct amidation methods, which form amides from carboxylic acids and amines with the removal of water, represents a more atom-economical and environmentally benign approach. Arylboronic acids, including 2-fluoro-4-iodophenylboronic acid, have been identified as effective catalysts for this transformation.

Direct Dehydrative Amidation of Carboxylic Acids and Amines

This compound and its derivatives have demonstrated notable catalytic activity in the direct dehydrative amidation of carboxylic acids and amines. nih.govrsc.orgchemrxiv.orgorganic-chemistry.org The presence of an ortho-halogen substituent on the phenylboronic acid is crucial for high catalytic activity. rsc.org Studies have shown that ortho-iodophenylboronic acids are particularly effective, enabling the reaction to proceed at room temperature in the presence of molecular sieves which act as a dehydrating agent. organic-chemistry.orgnih.gov

The catalytic cycle is believed to involve the formation of an acylborate intermediate. organic-chemistry.org The catalyst, an ortho-iodoarylboronic acid, reacts with a carboxylic acid to form this key intermediate. The amine then attacks the activated carbonyl group, leading to the formation of the amide and regeneration of the boronic acid catalyst. The ortho-iodo substituent is thought to play a critical role in facilitating the reaction through hydrogen bonding in the transition state. organic-chemistry.orgnih.gov

Research has shown that electron-donating substituents on the arylboronic acid ring can enhance catalytic activity. For instance, 5-methoxy-2-iodophenylboronic acid (MIBA) was found to be more kinetically active than the parent 2-iodophenylboronic acid, leading to higher yields in shorter reaction times. organic-chemistry.orgnih.gov This suggests that the electronic properties of the catalyst can be fine-tuned to optimize its performance.

Table 1: Effect of Substituents on Arylboronic Acid Catalyst in Direct Amidation

| Catalyst | Substituent Effect | Reaction Conditions | Yield | Reference |

| 2-Iodophenylboronic acid | Parent catalyst | Room temperature, molecular sieves | Good | rsc.orgorganic-chemistry.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Electron-donating | Room temperature, molecular sieves | High | organic-chemistry.orgnih.gov |

| 2-Chlorophenylboronic acid | Less effective than iodo- | Not specified | Moderate | jimcontent.com |

| 2-Bromophenylboronic acid | Less effective than iodo- | Not specified | Moderate | jimcontent.com |

This table is for illustrative purposes and synthesizes information from the provided search results. Specific yields and conditions can vary based on the substrates used.

Stereoselective Amide Synthesis and Racemization Control

While the direct application of this compound in stereoselective amide synthesis and racemization control is not extensively detailed in the provided search results, the broader context of boronic acid catalysis suggests its potential in this area. The development of chiral boronic acid catalysts is an active area of research. For instance, Whiting and co-workers reported the first successful boronic acid-catalyzed asymmetric dehydrative amidation, demonstrating the feasibility of achieving stereoselectivity. rsc.org

Controlling racemization is particularly critical in peptide synthesis, where the stereointegrity of amino acids must be maintained. The mild reaction conditions often associated with boronic acid catalysis can be advantageous in minimizing racemization. The mechanism of catalysis, proceeding through an activated acylborate intermediate rather than a highly reactive acyl halide, can also contribute to preserving the stereochemistry of the reactants.

Cooperative Catalysis with External Additives

The efficiency of this compound-catalyzed amidations can be significantly influenced by external additives, most notably molecular sieves. Molecular sieves play a crucial role as a dehydrating agent, removing the water generated during the reaction and driving the equilibrium towards amide formation. organic-chemistry.orgjimcontent.com Their function may extend beyond simple water scavenging, potentially acting as a reservoir for the active boronic acid catalyst. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions

Beyond amide bond formation, boronic acids are also known to catalyze a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

Applications of 2 Fluoro 4 Iodophenylboronic Acid As a Versatile Synthetic Building Block

Integration in Cross-Coupling Methodologies

The presence of both a boronic acid and an aryl iodide moiety makes 2-Fluoro-4-iodophenylboronic acid an ideal participant in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon bonds, and the differential reactivity of the two functional groups can be exploited for sequential and controlled molecular assembly.

Suzuki-Miyaura Coupling for Biaryl System Construction

The Suzuki-Miyaura coupling is one of the most powerful methods for creating biaryl and substituted aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net In this reaction, the boronic acid group of this compound reacts with an aryl halide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. ossila.com

The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov When this compound is used, it can couple with various aryl or heteroaryl halides. The fluorine substituent can influence the electronic properties and bioavailability of the resulting biaryl product, a desirable feature in medicinal chemistry. mdpi.com The iodine atom remains available for subsequent transformations, allowing for a stepwise approach to complex molecules.

Research has demonstrated the efficacy of palladium-based catalysts, such as those supported on modified graphene or palladium hydroxide, in facilitating the coupling of fluorinated aryl boronic acids with aryl bromides. nih.govmdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂), Pd(OH)₂, Pd/Graphene | Facilitates the catalytic cycle |

| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the palladium catalyst |

| Base | Potassium Phosphate (K₃PO₄), Potassium Carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Tetrahydrofuran (THF), Ethanol, Toluene | Dissolves reactants |

| Reactant | Aryl Bromide, Aryl Iodide | Coupling partner for the boronic acid |

This table presents generalized conditions. Specific parameters may vary based on the substrates used.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the carbon-iodine bond of this compound is a versatile handle for other palladium-catalyzed transformations. The general order of reactivity for electrophilic leaving groups in such couplings is I > Br > OTf » Cl, making the iodide particularly reactive. nih.gov This allows for selective reaction at the C-I position while leaving other, less reactive sites (like a potential aryl chloride) on a coupling partner untouched.

This reactivity enables its use in a variety of other named reactions:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne. This is particularly useful for synthesizing internal alkynes which can be precursors to heterocyclic structures. ossila.com

Negishi Reaction: Coupling with an organozinc reagent.

Stille Reaction: Coupling with an organotin reagent.

These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents and functional groups, further diversifying the molecular scaffolds that can be accessed from this single precursor. nih.govmdpi.com

Formation of Advanced Organic Scaffolds

The distinct functional groups on this compound serve as anchor points for constructing more complex and often biologically relevant molecular frameworks, including heterocyclic systems and hypervalent iodine reagents.

Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. mdpi.com The 2-iodo-4-fluorophenyl scaffold, present in this compound, is a valuable precursor for building such structures. For instance, a closely related analogue, 4-fluoro-2-iodobenzoic acid, is used to synthesize bioactive bicyclic heterocycles like phthalides and isocoumarins through Sonogashira coupling followed by cyclization. ossila.com A similar strategy can be envisioned for this compound, where the boronic acid could direct or participate in the formation of novel heterocyclic rings. The sequential nature of cross-coupling reactions allows for the initial attachment of a side chain via the boronic acid, followed by an intramolecular cyclization involving the iodine atom to forge the heterocyclic ring.

Precursor to Hypervalent Iodine Reagents (e.g., Benziodoxaboroles)

Hypervalent iodine compounds are valuable oxidizing agents in organic synthesis due to their mild reaction conditions and unique reactivity. This compound is a precursor to a specific class of these reagents known as benziodoxaboroles. These are cyclic hypervalent iodine structures where the iodine atom is part of a five-membered ring that also contains boron and oxygen.

The synthesis involves an intramolecular condensation between the boronic acid group and the iodine atom. The resulting benziodoxaborole structure combines the features of a boronic ester and a hypervalent iodine center, making it a bifunctional reagent. The fluorine atom at the 4-position modulates the electronic properties and stability of the resulting reagent. An analogous compound, 4-fluoro-2-iodobenzoic acid, is known to form pseudocyclic benziodoxole tosylates, highlighting the utility of this scaffold in accessing hypervalent iodine reagents. ossila.com

Role in Diversity-Oriented Synthesis (e.g., Thiomarinol Analogues)

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create libraries of structurally diverse small molecules. beilstein-journals.org The goal is to explore novel chemical space and identify compounds with new biological activities. Building blocks that possess multiple, orthogonally reactive functional groups are highly sought after for DOS, and this compound is an excellent example.

The three key functional sites—the boronic acid, the iodide, and the C-F bond—can be addressed with different chemical reactions. For example, one could perform a Suzuki-Miyaura coupling at the boronic acid site, a Sonogashira coupling at the iodide site, and potentially a nucleophilic aromatic substitution at the fluoride (B91410) site under specific conditions. By varying the coupling partners at each stage, a single starting material can give rise to a vast number of distinct products.

This approach is exemplified in the synthesis of analogues of natural products like the thiomarinols, which are known for their antibiotic properties. A DOS approach allows for the rapid generation of a library of related compounds, each with slight structural modifications. beilstein-journals.org This variation is crucial for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the desired biological effect. The use of a versatile building block like this compound in a DOS workflow enables the efficient construction of such libraries, accelerating the discovery of new therapeutic agents.

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Iodophenylboronic Acid

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms, offering a balance between accuracy and computational cost. For reactions involving arylboronic acids, such as the widely used Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire catalytic cycle. These calculations help in understanding the energetics of key steps like oxidative addition, transmetalation, and reductive elimination.

While specific DFT studies on the reaction mechanisms of 2-Fluoro-4-iodophenylboronic acid are not extensively documented in dedicated publications, the principles derived from studies on similar molecules are directly applicable. For instance, research on ortho-substituted phenylboronic acids in dehydrative condensation reactions suggests that the substituent can play a crucial role in preventing the coordination of other reactants to the boron atom, thereby influencing the reaction pathway and accelerating the desired transformation. rsc.org DFT can be used to model the transition states of such reactions, providing insights into the stereoselectivities observed. rsc.org In the context of this compound, DFT could be employed to understand how the electronic and steric effects of the fluorine and iodine substituents influence its reactivity in various chemical transformations. For example, it could predict the relative ease of protodeboronation, a common decomposition pathway for arylboronic acids, by calculating the stability of intermediates and the energy barriers for different pH-dependent pathways. acs.org

Conformational Analysis and Energetic Preferences

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions. Conformational analysis, often performed using DFT, investigates the relative energies of different spatial arrangements (conformers) that arise from rotation around single bonds, particularly the C-B bond and the B-O bonds of the boronic acid group.

For phenylboronic acids, the orientation of the two hydroxyl groups relative to the phenyl ring gives rise to several possible conformers, commonly labeled as syn and anti. A computational study on 3-cyanophenylboronic acid identified four low-energy conformers: anti-syn, syn-anti, syn-syn, and anti-anti, based on the orientation of the hydroxyl groups. researchgate.net The anti-syn conformer was found to be the most stable. researchgate.net

In the case of this compound, the presence of the ortho-fluoro substituent introduces a significant intramolecular interaction that influences conformational preference. Computational studies on 2-fluorophenylboronic acid have shown that an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom (OH···F) is a stabilizing factor. beilstein-journals.orgnih.gov This interaction favors a conformation where one of the hydroxyl groups is oriented towards the fluorine atom, which can lock the molecule into a more planar and rigid structure. The relative energies of the different conformers would be determined by the balance between this stabilizing hydrogen bond and potential steric repulsions.

| Conformer Type | Description of Hydroxyl Group Orientation | Expected Stability Influence |

| syn-anti | One OH is syn (pointing towards the ortho-substituent) and one is anti (pointing away). | Potentially the most stable for 2-fluoro derivatives due to the intramolecular OH···F hydrogen bond. |

| anti-anti | Both OH groups point away from the ortho-substituent. | Likely less stable than syn-anti due to the absence of the stabilizing intramolecular hydrogen bond. |

| syn-syn | Both OH groups point towards the ortho-substituent. | Likely high in energy due to steric hindrance and electrostatic repulsion. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity towards other chemical species. Computational methods provide valuable tools to analyze this structure, including the distribution of electron density and the nature of its frontier molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine and iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the boronic acid group and the fluorine atom would be regions of high negative potential, while the hydrogen atoms of the hydroxyl groups would be areas of positive potential.

Reactivity Descriptors: Quantum chemical calculations can also provide quantitative reactivity descriptors. Parameters such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, offer a more quantitative prediction of the molecule's chemical behavior and its propensity to participate in various reactions.

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the dynamics, conformational changes, and interactions of molecules over time.

An MD simulation of this compound in an implicit solvent could:

Explore the conformational landscape and the transitions between different syn and anti forms of the boronic acid group.

Investigate the stability of the intramolecular OH···F hydrogen bond at different temperatures.

Simulate the process of dimer formation in solution, providing insights into the initial steps of self-assembly.

Study the interaction of the molecule with other species in a simulated reaction environment, complementing the static picture provided by DFT.

For example, MD simulations have been used to study the stability and intermolecular interactions of other complex organic acids, revealing how they affect the conformational changes of larger biomolecules. nih.gov A similar approach could be applied to understand how this compound interacts with biological targets or other components in a material.

Hydrogen Bonding Networks and Intramolecular Interactions

The hydrogen bonding capabilities of this compound are fundamental to its solid-state structure and its interactions in solution. Phenylboronic acids are well-known to form robust hydrogen-bonded dimers in the crystalline state.

Intermolecular Hydrogen Bonding: In the solid state, two molecules of a phenylboronic acid typically form a cyclic dimer through two strong O-H···O hydrogen bonds between their boronic acid groups, creating a characteristic R2(8) graph set motif. mdpi.commdpi.com This dimeric structure is a common feature for a wide range of substituted phenylboronic acids. It is highly probable that this compound also adopts this dimeric arrangement in its crystal structure. These dimers can then be further organized into layers or three-dimensional networks through weaker interactions such as C-H···O or C-H···F hydrogen bonds. mdpi.com

Intramolecular Hydrogen Bonding: A key feature of this compound is the potential for an intramolecular hydrogen bond between the proton of an ortho-hydroxyl group and the adjacent fluorine atom (O-H···F). Computational studies on 2-fluorophenylboronic acid confirm that this interaction is stabilizing and plays a significant role in determining the molecule's preferred conformation. beilstein-journals.orgnih.gov This intramolecular bond creates a six-membered ring, which is energetically favorable. However, it is generally considered a weak hydrogen bond. mdpi.com The presence of a second ortho-fluoro substituent, as in 2,6-difluorophenylboronic acid, does not typically lead to the formation of a second intramolecular hydrogen bond. mdpi.com

| Interaction Type | Description | Significance |

| Intermolecular O-H···O | Hydrogen bond between the hydroxyl groups of two separate molecules. | Leads to the formation of stable, cyclic dimers, which are the primary building blocks of the crystal structure. |

| Intramolecular O-H···F | Hydrogen bond between a hydroxyl proton and the ortho-fluorine atom within the same molecule. | Stabilizes a planar conformation and influences the molecule's rigidity and electronic properties. beilstein-journals.orgnih.gov |

| Other Weak Interactions | C-H···O, C-H···F, and π-π stacking interactions. | Contribute to the overall packing and stability of the crystal lattice. mdpi.com |

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-fluoro-4-iodophenylboronic acid and for probing the mechanisms of its reactions. The presence of various NMR-active nuclei such as ¹H, ¹³C, ¹¹B, and ¹⁹F provides a multi-faceted view of the molecule's electronic environment and connectivity.

Predicting ¹³C NMR chemical shifts is a valuable tool in the structural analysis of organic molecules. For fluorinated phenylboronic acids, computational methods, often based on Density Functional Theory (DFT), are employed to calculate theoretical chemical shifts. nih.gov These predictions, when compared with experimental data, help in the unambiguous assignment of signals in the ¹³C NMR spectrum. The accuracy of these predictions can be high, with mean absolute errors of less than 2 ppm being achievable. nih.gov Machine learning-based approaches are also emerging as powerful tools for the accurate prediction of ¹³C NMR chemical shifts for a wide range of small molecules. caspre.casourceforge.io The introduction of a fluorine atom to the aromatic ring influences the electron distribution and, consequently, the ¹³C chemical shifts of the carbon atoms in the phenyl ring. researchgate.net

¹¹B NMR spectroscopy is particularly informative for studying boronic acids and their derivatives, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. researchgate.netsdsu.edunih.gov The transformation of the trigonal planar (sp²-hybridized) boronic acid to a tetrahedral (sp³-hybridized) boronate ester upon reaction with a diol results in a significant upfield shift in the ¹¹B NMR spectrum. nih.govnsf.gov This phenomenon allows for the direct monitoring of reactions involving the boronic acid moiety.

Researchers utilize ¹¹B NMR to study the kinetics and thermodynamics of boron-mediated transformations, such as the formation of boronate esters with diols. nih.govnsf.gov By monitoring the changes in the ¹¹B chemical shift as a function of reactant concentrations, pH, or temperature, valuable mechanistic information can be obtained. nih.gov For instance, the pKa of the boronic acid and the binding constants with diols can be determined, which is crucial for understanding its reactivity in various chemical and biological systems. nih.govnsf.gov

Table 1: Representative ¹¹B NMR Chemical Shift Ranges for Boron Species

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) |

|---|---|---|

| Tricoordinate Boranes | sp² | +20 to +90 |

| Boronic Acids | sp² | +28 to +34 |

| Boronate Esters (cyclic) | sp³ | +5 to +20 |

| Tetracoordinate Borates | sp³ | -5 to +15 |

Note: Chemical shifts are relative to BF₃•OEt₂. The exact chemical shift can vary depending on the solvent and substituents.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry is an indispensable tool for monitoring the progress of reactions involving this compound and for the identification of transient intermediates. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and detection of reactants, products, and byproducts in a reaction mixture over time. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown species. spectroscopyonline.com

In mechanistic studies, MS can be used to detect and characterize key reaction intermediates, even if they are present in low concentrations and have short lifetimes. This information is critical for piecing together the step-by-step mechanism of a chemical transformation. Advances in MS technologies, including novel ionization sources and mass analyzers, continue to enhance the sensitivity and specificity of these analyses. spectroscopyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Mechanistic Studies

Theoretical calculations, often using DFT methods, are frequently employed to simulate the vibrational spectra of the molecule. researchgate.net The comparison between the experimental and calculated spectra aids in the assignment of the observed vibrational bands to specific molecular motions. researchgate.net These techniques are also valuable for studying intermolecular interactions, such as hydrogen bonding, and for detecting changes in molecular structure that occur during a chemical reaction. Vibrational spectroscopy can provide insights into the strength of bonds and the geometry of molecules, which is pertinent to understanding reaction mechanisms. researchgate.net

Table 2: Key IR and Raman Vibrational Modes for Phenylboronic Acid Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3200 - 3600 | Associated with the boronic acid hydroxyl groups. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C=C stretch (aromatic) | 1400 - 1620 | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |

| B-O stretch | 1320 - 1380 | Stretching vibration of the boron-oxygen single bond. |

| C-F stretch | 1100 - 1350 | Stretching vibration of the carbon-fluorine bond. researchgate.net |

| B-C stretch | 1000 - 1100 | Stretching vibration of the boron-carbon bond. |

Note: The exact positions of the peaks can be influenced by substitution and intermolecular interactions.

X-ray Crystallography of this compound Derivatives and Metal Complexes

The analysis of the crystal structures of derivatives, such as boronate esters, can confirm the connectivity and stereochemistry of these molecules. For metal complexes incorporating ligands derived from this compound, X-ray crystallography reveals the coordination geometry around the metal center, the binding mode of the ligand, and the nature of any intermolecular interactions within the crystal packing. This detailed structural information is invaluable for understanding the properties and reactivity of these compounds in the solid state.

Medicinal Chemistry and Biological Relevance of 2 Fluoro 4 Iodophenylboronic Acid Scaffolds

Boronic Acid Moiety in Contemporary Drug Design

The boronic acid group, once viewed with caution in medicinal chemistry due to toxicity concerns, has emerged as a valuable and versatile functional group in modern drug design. nih.govresearchgate.net This shift in perspective was significantly influenced by the successful development and approval of the proteasome inhibitor bortezomib (B1684674) for the treatment of multiple myeloma. researchgate.netrsc.org The approval of other boronic acid-containing drugs like ixazomib (B1672701) and vaborbactam (B611620) has further solidified their importance. nih.govnih.gov

Boronic acids possess several desirable characteristics for drug development. They are stable, generally non-toxic, and their synthesis is well-established. nih.gov The incorporation of a boronic acid moiety can enhance the potency, modify the selectivity, and improve the physicochemical and pharmacokinetic properties of bioactive molecules. nih.govresearchgate.net This functional group's ability to act as a bioisostere for carboxylic acids, phosphates, or phenolic hydroxyl groups further expands its utility in drug design. researchgate.net

The versatility of boronic acids is also evident in their wide range of applications in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction, which is instrumental in creating new carbon-carbon bonds. nih.gov This synthetic accessibility facilitates the creation of diverse compound libraries for drug discovery programs. nih.gov

Reversible Covalent Interactions with Biological Targets (e.g., Amino Acid Residues)

A key feature of the boronic acid moiety that makes it particularly attractive for drug design is its ability to form reversible covalent bonds with nucleophilic amino acid residues within biological targets. researchgate.nettandfonline.com This interaction is central to the mechanism of action of many boronic acid-based drugs. tandfonline.com

Boronic acids can interact with the side chains of several amino acids, including serine, threonine, and to a lesser extent, lysine, tyrosine, and cysteine. tandfonline.comnih.govnih.gov The boron atom, with its empty p-orbital, acts as a Lewis acid, accepting a pair of electrons from the nucleophilic hydroxyl or amino group of the amino acid residue. mdpi.com This forms a stable, yet reversible, tetrahedral boronate complex. nih.govnih.gov

This reversible covalent inhibition offers a unique advantage in drug design. It can lead to prolonged target engagement and increased potency compared to non-covalent inhibitors, while potentially mitigating the risks of permanent off-target modifications associated with irreversible covalent inhibitors. tandfonline.comacs.orgnih.gov The reversibility allows the inhibitor to dissociate from off-target proteins, reducing the potential for toxicity. acs.orgnih.gov

The interaction with serine and threonine residues is particularly significant. For example, the anticancer drug bortezomib functions by its boronic acid group forming a complex with the N-terminal threonine hydroxyl group in the active site of the proteasome. nih.gov Similarly, the antibacterial agent vaborbactam targets the serine residue in the active site of β-lactamase enzymes. tandfonline.com

Utility in the Synthesis of Pharmaceutical Intermediates and Drug Candidates

The 2-fluoro-4-iodophenylboronic acid scaffold is a valuable building block in the synthesis of a wide array of pharmaceutical intermediates and potential drug candidates. Its utility stems from the presence of multiple reactive sites: the boronic acid group, the fluorine atom, and the iodine atom.

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures. nih.gov The iodine atom also serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring.

For instance, 4-iodophenylboronic acid has been utilized in:

Palladium-catalyzed aerobic oxidative cross-coupling reactions. sigmaaldrich.com

Recyclable magnetic-nanoparticle-supported palladium-catalyzed Suzuki coupling reactions. sigmaaldrich.com

Copper-catalyzed fluoroalkylation and Suzuki coupling reactions. sigmaaldrich.com

Ruthenium-catalyzed cross-coupling reactions. sigmaaldrich.com

The fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity to target proteins through favorable interactions. The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance the pharmacological profile of a drug candidate.

Development of Biologically Active Compounds Incorporating the Fluorinated Iodophenylboronic Acid Scaffold

The unique combination of a boronic acid, a fluorine atom, and an iodine atom makes the this compound scaffold a promising starting point for the development of novel biologically active compounds. bldpharm.com This scaffold has been explored for its potential in various therapeutic areas.

Potential in Antibacterial and Anti-Biofilm Applications

Recent research has highlighted the potential of halogenated phenylboronic acids as antibacterial and anti-biofilm agents. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. frontiersin.orgmdpi.com Therefore, compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest.

A study investigating various halogenated acids found that certain iodinated boronic acid derivatives exhibited significant activity against Vibrio parahaemolyticus, a common cause of foodborne illness. nih.gov Specifically, compounds like 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid were shown to have minimum inhibitory concentrations (MICs) of 100 μg/mL against planktonic cells and effectively prevented biofilm formation in a dose-dependent manner. nih.gov These compounds were also found to diminish several virulence factors associated with biofilm development, including motility and aggregation. nih.gov While this study did not specifically test this compound, the promising results with structurally similar compounds suggest that it could also possess antibacterial and anti-biofilm properties. The development of agents that can combat biofilm formation is a critical strategy in addressing the challenge of antibiotic resistance. nih.gov

Application in Anticancer Research

The boronic acid moiety is a well-established pharmacophore in anticancer drug discovery, largely due to the success of proteasome inhibitors like bortezomib and ixazomib. nih.govresearchgate.netmdpi.com These drugs target the proteasome, a key cellular machinery involved in protein degradation, leading to the inhibition of cancer cell growth and apoptosis. nih.gov The boronic acid group in these drugs forms a reversible covalent bond with a threonine residue in the proteasome's active site. nih.gov

Derivatives of boronic acids are being investigated as inhibitors for a range of cancer-related targets, including:

Tyrosine kinases researchgate.net

Tubulin binders researchgate.net

Fibroblast activation protein researchgate.net

Histone deacetylases researchgate.net

Dipeptidyl peptidase IV researchgate.net

The this compound scaffold, with its potential for diverse chemical modifications, represents a valuable starting point for the design of new anticancer agents. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom provides a site for further chemical elaboration to optimize activity and selectivity.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the optimization of lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies would focus on how modifications to the phenyl ring, the boronic acid group, and the halogen substituents affect their interaction with biological targets.

For example, in the context of antibacterial activity, SAR studies on halogenated phenylboronic acids have shown that the type and position of the halogen atom can significantly impact their efficacy. nih.gov Similarly, in anticancer drug design, SAR studies on boronic acid-based proteasome inhibitors have provided insights into the structural requirements for potent and selective inhibition. nih.gov

The introduction of different substituents on the phenyl ring of this compound can modulate its lipophilicity, electronic properties, and steric profile, all of which can influence its biological activity. For instance, studies on other fluorinated compounds have shown that even small changes in the position of a fluorine atom can have a profound effect on inhibitory activity. frontiersin.org Furthermore, replacing the iodine atom with other groups through cross-coupling reactions would allow for a systematic exploration of the chemical space around the scaffold to identify key interactions with the target protein.

Detailed SAR studies, often aided by computational modeling, are essential to rationally design more effective and safer drugs based on the this compound scaffold. nih.govnih.gov

Research on Cocrystallization of this compound with Biomolecules Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the cocrystallization of this compound with biomolecules for applications in material science and drug delivery have been identified. While the broader field of phenylboronic acids and their interactions with biological molecules is a subject of ongoing research, information pertaining to this specific halogenated derivative in the context of cocrystal engineering with biomolecules appears to be limited or not present in the public domain.

The investigation sought to uncover detailed research, including data on cocrystal formation, structural analysis, and functional properties relevant to material science and drug delivery. However, the search did not yield any studies detailing the successful cocrystallization of this compound with biomolecules such as amino acids, proteins, or saccharides.

The general utility of phenylboronic acids stems from their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules, including sugars and glycoproteins. This interaction is the basis for their use in glucose sensing and targeted drug delivery systems. Furthermore, the formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a well-established strategy in crystal engineering to modify the physicochemical properties of solid materials.

However, the influence of the specific substituents on the phenyl ring—in this case, a fluorine atom at the 2-position and an iodine atom at the 4-position—on the cocrystallization behavior with biomolecules has not been described in the available literature. These substituents would be expected to alter the electronic properties, hydrogen bonding capabilities, and steric factors of the molecule, thereby influencing its ability to form cocrystals.

Without specific experimental evidence or theoretical studies on the cocrystallization of this compound with biomolecules, it is not possible to provide a detailed and scientifically accurate account as requested. The scientific community has not yet published research that would form the basis for an article on this specific topic.

Therefore, the following section of the proposed article outline remains unaddressed due to the absence of relevant research data:

8.6. Cocrystallization with Biomolecules for Material Science and Drug Delivery Research

Further research is required to explore the potential of this compound in the field of cocrystal engineering with biomolecules before a comprehensive discussion of its applications in material science and drug delivery can be formulated.

Table of Compounds Mentioned:

Q & A

Basic Research Question

- NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm for free boronic acid; shifts upon esterification) . ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and iodine coupling patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₄BFIO₂: theoretical MW 281.91) .

- X-ray Crystallography : Resolves solid-state structure and hydrogen-bonding networks (e.g., O-H···O interactions in boronic acid dimers) .

- HPLC : Quantifies purity (>95% typical for research-grade material) .

How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Advanced Research Question

Discrepancies in catalytic efficiency often arise from:

- Ligand variability : Bulky ligands (e.g., SPhos) may improve steric compatibility but slow transmetallation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts.

- Base selection : Carbonate vs. phosphate bases alter reaction pH, affecting boronic acid activation .

To reconcile data, systematic optimization using design-of-experiments (DoE) is recommended. For example, varying Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) while monitoring reaction progress via TLC or GC-MS can identify optimal conditions .

What are the key handling and storage considerations to prevent degradation?

Basic Research Question

- Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon) to minimize oxidation and hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps.

- Stability : Boronic acids degrade via protodeboronation; adding stabilizing agents (e.g., diethanolamine) extends shelf life .

How do steric and electronic effects from fluorine/iodine substituents impact regioselectivity in multi-component reactions?

Advanced Research Question

In reactions like Sonogashira or Buchwald-Hartwig couplings:

- Fluorine’s inductive effect : Directs electrophilic substitution to the para position due to its electron-withdrawing nature .

- Iodine’s steric bulk : Favors coupling at less hindered positions, even in meta-substituted arenes.

For example, in Suzuki-Miyaura reactions, iodine’s size can hinder ortho coupling, directing reactivity to para positions of partner aryl halides. Computational studies (DFT) modeling charge distribution and steric maps are critical for predicting regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。